3-(3-Aminopyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(3-Aminopyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene 1,1-dioxide with 3-aminopyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
3-(3-Aminopyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3-Aminopyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-(3-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide: This compound has a similar structure but contains a piperidine ring instead of a pyrrolidine ring.
3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride: This compound has a hydroxyamino group instead of an amino group.
3-Amino-4-(pyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide dihydrochloride: This compound has an additional amino group and is in the dihydrochloride form.
Uniqueness
The uniqueness of 3-(3-Aminopyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H16N2O2S |
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Molecular Weight |
204.29 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H16N2O2S/c9-7-1-3-10(5-7)8-2-4-13(11,12)6-8/h7-8H,1-6,9H2 |
InChI Key |
OBXMCPFFACYMOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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